molecular formula C5H6NNaO3 B6612211 sodium 2-(2-oxoazetidin-1-yl)acetate CAS No. 130677-07-5

sodium 2-(2-oxoazetidin-1-yl)acetate

Cat. No. B6612211
CAS RN: 130677-07-5
M. Wt: 151.10 g/mol
InChI Key: HUIXFKRTOIXUSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(2-oxoazetidin-1-yl)acetate, also known as sodium 2-oxoazetidine-1-acetate or N-acetyl-2-oxoazetidine, is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research applications. It is a colorless solid that is soluble in water and has a melting point of approximately 56°C. Its chemical formula is C5H7NO3Na, and it is composed of a six-membered ring containing a nitrogen atom and an acetyl group.

Scientific Research Applications

Sodium 2-(2-oxoazetidin-1-yl)acetate has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as azetidines and oxazolines. It has also been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, it has been used as a starting material in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of sodium 2-(2-oxoazetidin-1-yl)acetate 2-(2-oxoazetidin-1-yl)acetate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 2-(2-oxoazetidin-1-yl)acetate have not been studied in detail. However, it is believed that it may have some effects on the body, as it is a synthetic compound.

Advantages and Limitations for Lab Experiments

Sodium 2-(2-oxoazetidin-1-yl)acetate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is soluble in water, making it easy to work with. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it also has some limitations. It is a relatively reactive compound, and it can react with other compounds in the environment, making it unsuitable for some applications.

Future Directions

There are many potential future directions for research on sodium 2-(2-oxoazetidin-1-yl)acetate 2-(2-oxoazetidin-1-yl)acetate. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to study its potential use in the synthesis of other compounds, such as peptides and peptidomimetics. Additionally, further research could be done to study its potential use as a catalyst in organic reactions. Finally, further research could be done to study its potential use in drug discovery and development.

Synthesis Methods

Sodium 2-(2-oxoazetidin-1-yl)acetate can be synthesized by a two-step process. In the first step, an azetidine-2-carboxylic acid is reacted with this compound hydroxide to produce the corresponding this compound salt. In the second step, the this compound salt is reacted with acetic anhydride to produce this compound 2-(2-oxoazetidin-1-yl)acetate.

properties

IUPAC Name

sodium;2-(2-oxoazetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.Na/c7-4-1-2-6(4)3-5(8)9;/h1-3H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIXFKRTOIXUSN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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